4-Oxononanoic acid
Overview
Description
Mechanism of Action
Target of Action
4-Oxononanoic acid is a peroxidation product of -6 polyunsaturated fatty acids . It covalently reacts with lysine residues to generate a 4-ketoamide-type ONE-lysine adduct, N-(4-oxononanoyl)lysine (ONL) . This suggests that the primary targets of this compound are proteins with lysine residues.
Mode of Action
The interaction of this compound with its targets involves a covalent reaction with lysine residues. This reaction results in the formation of a 4-ketoamide-type ONE-lysine adduct, N-(4-oxononanoyl)lysine (ONL) .
Biochemical Pathways
The ozonolysis of fatty acid monolayers, such as oleic acid, leads to the formation of this compound . The reaction pathways resulting from the ozonolysis lead to a total of four initial reaction products: nonanoic acid, nonanal, 9-oxononanoic acid, and azelaic acid . These products affect the physical properties of aerosol particles and their chemical reactivity .
Pharmacokinetics
It is known that the compound is formed during lipid peroxidation-mediated modification of protein in vitro and in vivo .
Result of Action
The result of this compound’s action is the formation of N-(4-oxononanoyl)lysine (ONL), a 4-ketoamide-type ONE-lysine adduct . This adduct has been identified in the oxidative modification of low-density lipoprotein (LDL) in vitro . It is also present in atherosclerotic lesions, where it is mainly localized in the vascular endothelial cells and macrophage- and vascular smooth muscle cell-derived foam cells .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and salinity . This suggests that the action, efficacy, and stability of this compound are temperature-dependent .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Oxononanoic acid can be synthesized through several methods. One common approach involves the oxidation of 4-hydroxynonanoic acid. This oxidation can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to yield this compound .
Another method involves the ozonolysis of oleic acid. In this process, oleic acid is treated with ozone, leading to the formation of this compound as one of the products . The reaction conditions typically involve low temperatures and the presence of a solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using efficient and cost-effective oxidizing agents. The choice of oxidizing agent and reaction conditions can vary depending on the desired yield and purity of the final product. Continuous flow reactors and advanced catalytic systems may be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-Oxononanoic acid undergoes various chemical reactions, including:
Oxidation: The ketone group in this compound can be further oxidized to form carboxylic acids under strong oxidizing conditions.
Substitution: The carbonyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and ozone are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and alcohols can react with the carbonyl group under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids such as nonanoic acid.
Reduction: 4-Hydroxynonanoic acid.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
4-Oxononanoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: It is studied for its role in lipid peroxidation and its potential impact on biological systems.
Comparison with Similar Compounds
4-Oxononanoic acid can be compared with other similar compounds, such as:
4-Oxoheptanoic acid: A shorter-chain analog with similar reactivity but different physical properties.
4-Oxooctanoic acid: Another analog with one less carbon atom, affecting its solubility and reactivity.
4-Oxodecanoic acid: A longer-chain analog with increased hydrophobicity and different applications.
Properties
IUPAC Name |
4-oxononanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-2-3-4-5-8(10)6-7-9(11)12/h2-7H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRDIIROHTWNJDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50209445 | |
Record name | 4-Oxopelargonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50209445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6064-52-4 | |
Record name | 4-Oxopelargonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006064524 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Oxopelargonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50209445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6064-52-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-OXONONANOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2P2N5565DE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the connection between 4-oxononanoic acid and the aroma of wine?
A1: Research suggests that this compound is a precursor to γ-nonalactone, a compound known to contribute to the desirable "dried/cooked fruits" aroma found in some wines. [] This keto acid has been identified in both Merlot and Cabernet Sauvignon grape musts. [] During alcoholic fermentation, Saccharomyces cerevisiae can biotransform this compound into γ-nonalactone. [] Interestingly, this biotransformation is enantioselective, favoring the production of the (R)-enantiomer of γ-nonalactone. [] This is significant because the (R)- and (S)-enantiomers have different sensory profiles and detection thresholds, influencing the overall aroma of the wine. []
Q2: Has this compound been found in other plants besides grapes?
A2: Yes, this compound was first discovered in the roots of the kava plant (Piper methysticum). [] This plant is traditionally used to prepare a beverage known for its sedative effects. [] The volatile acids present in kava, including this compound, are thought to be responsible for the characteristic aroma of kava extracts. [] This finding suggests that this compound and its related metabolic pathways might play a role in the aroma profiles of various plant species.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.